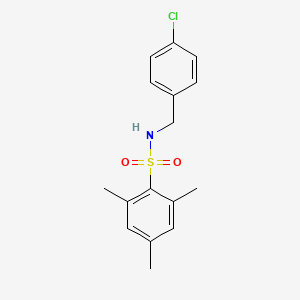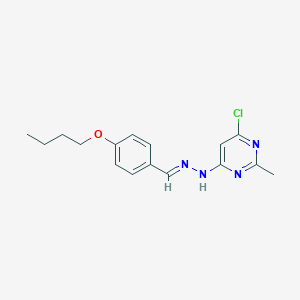
2-(5-phenyl-1H-tetrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenyl-1H-tetrazol-1-yl)ethanol, also known as PTE, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. PTE has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of fungal cell membrane integrity. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against human cell lines and no significant adverse effects in animal models. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have good solubility in water and organic solvents, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its low stability in acidic conditions, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for 2-(5-phenyl-1H-tetrazol-1-yl)ethanol research. One area of interest is the development of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is a tetrazole-based compound that exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities. Its broad spectrum of biological activities makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
2-(5-phenyl-1H-tetrazol-1-yl)ethanol can be synthesized through a simple two-step reaction. The first step involves the reaction of 5-phenyltetrazole with 2-chloroethanol in the presence of sodium hydroxide. The resulting product is then treated with sodium azide in the presence of copper sulfate to yield 2-(5-phenyl-1H-tetrazol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been extensively studied for its various biological activities. It has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
2-(5-phenyltetrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLACPNKVBVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyltetrazol-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)




![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)

